Phenanthridine
Overview
Description
Phenanthridine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉N. It is an isomer of acridine and serves as the basis for several DNA-binding fluorescent dyes, such as ethidium bromide and propidium iodide . This compound was first discovered by Amé Pictet and H. J. Ankersmit in 1891 through the pyrolysis of the condensation product of benzaldehyde and aniline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthridine can be synthesized through various methods:
Pictet-Hubert Reaction: This involves the reaction of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures.
Morgan-Walls Reaction: An improved version of the Pictet-Hubert reaction, where phosphorus oxychloride is used instead of zinc chloride, and nitrobenzene serves as the solvent.
Photochemically-Mediated Cyclization: Biphenyl-2-carbaldehyde O-acetyl oximes are exposed to UV radiation to yield phenanthridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Phenanthridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to phenanthridinequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrothis compound using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation can occur, forming 9-bromothis compound when reacted with bromine.
Cyclization: Intramolecular cyclization reactions can form this compound derivatives under metal-free conditions.
Common reagents and conditions for these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenanthridine has a wide range of applications in scientific research:
Mechanism of Action
Phenanthridine exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and function . This mechanism is utilized in its application as a fluorescent dye and in its antibacterial and anticancer activities. For instance, certain this compound derivatives interact with bacterial penicillin-binding proteins, affecting cell wall permeability and leading to bacterial inhibition .
Comparison with Similar Compounds
Phenanthridine is similar to other nitrogen-containing heterocycles, such as acridine and benzo[c]this compound alkaloids. it is unique in its specific applications and properties:
Acridine: Both are isomers, but acridine is more commonly used in the synthesis of dyes and drugs.
Benzo[c]this compound Alkaloids: These compounds, like sanguinarine, have a broader spectrum of biological activities, including anti-inflammatory and antifungal effects.
Similar compounds include ethidium bromide, propidium iodide, and various benzo[c]this compound derivatives .
Properties
IUPAC Name |
phenanthridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWQLZANAYVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | PHENANTHRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074288 | |
Record name | Phenanthridine | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | PHENANTHRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenanthridine | |
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Boiling Point |
660 °F at 760 mmHg (NTP, 1992) | |
Record name | PHENANTHRIDINE | |
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Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000208 [mmHg] | |
Record name | Phenanthridine | |
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CAS No. |
229-87-8, 260-36-6 | |
Record name | PHENANTHRIDINE | |
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Record name | Phenanthridine | |
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Record name | Phenanthridine | |
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Record name | PHENANTHRIDINE | |
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Record name | Phenanthridine | |
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Record name | Phenanthridine | |
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Record name | PHENANTHRIDINE | |
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Melting Point |
223 to 225 °F (NTP, 1992) | |
Record name | PHENANTHRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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